molecular formula C18H14F2N2O2 B4240797 2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate)

2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate)

Cat. No.: B4240797
M. Wt: 328.3 g/mol
InChI Key: JCOYGHMRHZJDCJ-UHFFFAOYSA-N
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Description

2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate) is a chemical compound characterized by its unique structure, which includes two fluorophenyl groups and a pyrazine ring with two methyl groups and two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate) typically involves the reaction of 4-fluoroaniline with 2,3-butanedione in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the pyrazine ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate) may involve a continuous flow process to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can remove oxygen atoms or reduce the fluorophenyl groups.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups onto the phenyl rings.

Scientific Research Applications

2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate) exerts its effects involves interactions with specific molecular targets. The fluorophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazine ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(4-chlorophenyl)-3,5-dimethylpyrazine 1,4-dioxide: Similar structure but with chlorine atoms instead of fluorine.

    2,6-bis(4-methylphenyl)-3,5-dimethylpyrazine 1,4-dioxide: Methyl groups replace the fluorine atoms.

    2,6-bis(4-nitrophenyl)-3,5-dimethylpyrazine 1,4-dioxide: Nitro groups instead of fluorine atoms.

Uniqueness

The presence of fluorine atoms in 2,6-bis(4-fluorophenyl)-3,5-dimethylpyrazine-1,4-diium-1,4-bis(olate) imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

2,6-bis(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c1-11-17(13-3-7-15(19)8-4-13)22(24)18(12(2)21(11)23)14-5-9-16(20)10-6-14/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOYGHMRHZJDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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